Selective HDAC6 Inhibition: A Key Differentiator from Non-Selective Analogs
This compound exhibits a strong selectivity profile for HDAC6 over HDAC1, a critical differentiator in the field of epigenetic inhibitor research [1]. While its affinity for HDAC1 is modest (IC50 = 8.01 μM), its potency against HDAC6 is significantly higher (IC50 = 42 nM) [1]. This represents a ~190-fold selectivity for HDAC6, a profile that is not observed for the unsubstituted analog N-(4-aminophenyl)benzamide, which is a pan-HDAC inhibitor with no reported isoform selectivity .
| Evidence Dimension | Inhibitory Potency (IC50) against HDAC1 and HDAC6 |
|---|---|
| Target Compound Data | HDAC1 IC50 = 8.01 μM; HDAC6 IC50 = 42 nM [1] |
| Comparator Or Baseline | N-(4-aminophenyl)benzamide: Reported as a non-selective, pan-HDAC inhibitor. No specific isoform IC50 data is available, but it is characterized by its lack of selectivity . |
| Quantified Difference | ~190-fold selectivity for HDAC6 over HDAC1 for the target compound. This selective profile is absent in the comparator. |
| Conditions | Biochemical enzyme inhibition assay using recombinant human HDAC1 (C-terminal FLAG/His-tagged) and HDAC6 (N-terminal GST-tagged) with Z-Lys(Ac)-AMC as fluorogenic substrate [1]. |
Why This Matters
For research focused on HDAC6's specific roles in cellular processes like autophagy, protein trafficking, and stress response, this compound provides a selective tool that avoids confounding effects from pan-HDAC inhibition, enabling cleaner, more interpretable experimental results.
- [1] BindingDB. (n.d.). BDBM50588691 (CHEMBL5170634): N-(4-aminophenyl)-4-tert-butylbenzamide. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50588691 View Source
